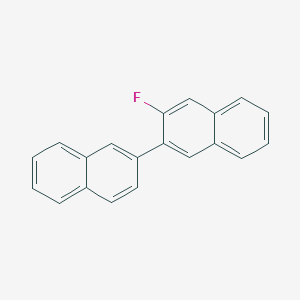
3-Fluoro-2,2'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2’-binaphthalene is an organic compound that belongs to the class of fluorinated binaphthyl derivatives It is characterized by the presence of a fluorine atom at the 3-position of the binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2’-binaphthalene typically involves the fluorination of 2,2’-binaphthalene. One common method is the direct fluorination using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2’-binaphthalene may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2’-binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Fluoro-2,2’-binaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorine’s effects on biological systems and in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential in drug discovery and development due to their unique pharmacokinetic properties.
Industry: In materials science, 3-Fluoro-2,2’-binaphthalene can be used in the design of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2’-binaphthalene depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size can lead to strong C-F bonds, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2,2’-binaphthalene
- 4-Fluoro-2,2’-binaphthalene
- 3-Chloro-2,2’-binaphthalene
Uniqueness
3-Fluoro-2,2’-binaphthalene is unique due to the specific position of the fluorine atom, which can significantly impact its chemical properties and reactivity compared to other fluorinated binaphthyl derivatives. The position of the fluorine atom can influence the compound’s electronic distribution, steric effects, and overall stability, making it distinct from its analogs.
Properties
CAS No. |
62172-84-3 |
|---|---|
Molecular Formula |
C20H13F |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-fluoro-3-naphthalen-2-ylnaphthalene |
InChI |
InChI=1S/C20H13F/c21-20-13-17-8-4-3-7-16(17)12-19(20)18-10-9-14-5-1-2-6-15(14)11-18/h1-13H |
InChI Key |
VJYYVXDYHGCIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















